molecular formula C11H11FO4 B2748317 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid CAS No. 1420793-26-5

6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid

Cat. No.: B2748317
CAS No.: 1420793-26-5
M. Wt: 226.203
InChI Key: DCSFCKKEQAOZKQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Catalysts such as palladium (Pd) and nickel (Ni) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds and esters.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its reactivity, allowing it to participate in various biochemical reactions. The hydroxyl and carboxylic acid groups facilitate binding to enzymes and other proteins, influencing their activity and function. The methyl group contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-chroman-2-carboxylic acid: Similar in structure but lacks the hydroxyl and methyl groups.

    4-Hydroxy-7-methylchroman-2-carboxylic acid: Similar but lacks the fluorine atom.

    7-Methylchroman-2-carboxylic acid: Similar but lacks both the fluorine and hydroxyl groups.

Uniqueness

6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid is unique due to the presence of all three functional groups: fluorine, hydroxyl, and methyl. This combination imparts distinct reactivity and selectivity, making it particularly valuable in applications requiring high specificity and efficiency.

Properties

IUPAC Name

6-fluoro-4-hydroxy-7-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-5-2-9-6(3-7(5)12)8(13)4-10(16-9)11(14)15/h2-3,8,10,13H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSFCKKEQAOZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)C(CC(O2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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